

Application Notes and Protocols for Solid-Phase Synthesis of Alanine-Lysine Peptides

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Compound of Interest

Compound Name: Alanine; lysine

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Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains on an insoluble polymer support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its mild reaction conditions. This document provides detailed protocols for the synthesis of peptides containing alanine and lysine residues using Fmoc-SPPS. Lysine, with its reactive ϵ -amino group, requires a side-chain protecting group, typically a tert-butoxycarbonyl (Boc) group, which is stable during the synthesis cycle but is readily removed during the final acid cleavage step^{[1][2][3]}.

Key Reagents and Materials

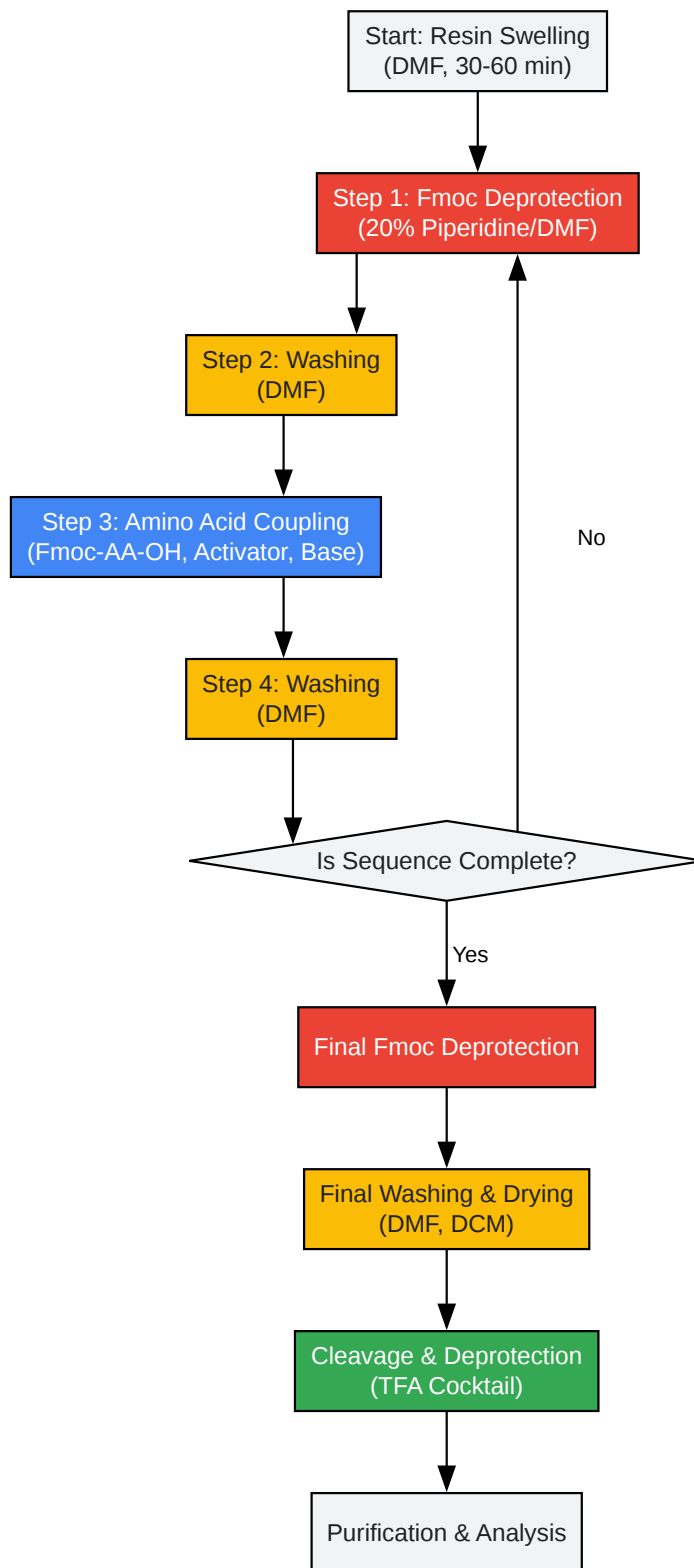
Successful synthesis of Ala-Lys peptides requires high-quality reagents and materials. The following table summarizes the essential components for the Fmoc-SPPS workflow.

Category	Reagent/Material	Purpose
Solid Support (Resin)	Rink Amide Resin	For peptides with a C-terminal amide.
Wang Resin	For peptides with a C-terminal carboxylic acid.	
Amino Acids	Fmoc-Ala-OH	Alanine building block.
Fmoc-Lys(Boc)-OH	Lysine building block with side-chain protection[1][2].	
Deprotection Reagent	20-40% Piperidine in DMF	Removal of the N-terminal Fmoc group[4][5][6].
Coupling Reagents	HBTU, HATU, HOBt, HOAt, DIC, DIPEA	Activation of carboxylic acid groups for amide bond formation[3][4][7].
Solvents	DMF (N,N-Dimethylformamide)	Primary solvent for swelling, washing, and reactions.
DCM (Dichloromethane)	Used for washing and resin handling[4].	
Cleavage Cocktail	TFA-based Reagent (e.g., Reagent R, Reagent K)	Cleavage of the peptide from the resin and removal of side-chain protecting groups[3][8].
Scavengers (TIS, H ₂ O, Phenol, EDT)	To quench reactive cations generated during cleavage[4][8].	

Experimental Workflow: The SPPS Cycle

The synthesis of the peptide chain is a cyclical process. Each cycle adds one amino acid and consists of two main steps: N-terminal Fmoc deprotection and coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled[9][10].

General Fmoc-SPPS Workflow



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General Fmoc-SPPS Workflow.

Detailed Experimental Protocols

The following protocols outline the manual synthesis of an Alanine-Lysine peptide on Rink Amide resin for a C-terminal amide.

Protocol 1: Resin Preparation (Swelling)

- Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
- Add DMF to cover the resin completely.
- Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation[4].
- Drain the DMF.

Protocol 2: Amino Acid Coupling Cycle This cycle is performed for each amino acid in the sequence, starting from the C-terminus.

- Fmoc Deprotection:
 - Add a solution of 20% piperidine in DMF to the swollen resin[4].
 - Agitate for 5 minutes, then drain.
 - Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal[6].
 - Drain the solution.
- Washing:
 - Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
 - Wash with DCM (3 times) and then DMF (3 times).
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH or Fmoc-Lys(Boc)-OH, 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF[6].

- Add a base, typically DIPEA (N,N-Diisopropylethylamine), at twice the molar quantity of the amino acid, to the activation mixture.
- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature[6].
- Post-Coupling Wash:
 - Drain the coupling solution.
 - Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
- Monitoring Reaction Completion (Optional but Recommended):
 - Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the successful consumption of all free primary amines and a complete coupling reaction[11]. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

Protocol 3: Final Cleavage and Deprotection After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the solid support.

- Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum[4][12].
- Prepare a cleavage cocktail. A common formulation is Reagent K or a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O[4].
- Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin)[8].
- Agitate the mixture at room temperature for 2-3 hours[13]. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain[3].
- Filter the resin and collect the filtrate containing the peptide.

- Wash the resin twice with a small volume of fresh TFA and combine the filtrates[8].
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether[8][13].
- Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.
- Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and analysis (e.g., Mass Spectrometry).

Quantitative Data Summary

The efficiency of SPPS is highly dependent on reaction conditions. The tables below provide typical quantitative parameters for key steps.

Table 1: Reagent Stoichiometry for Coupling Reactions (per 1 eq. of resin functional groups)

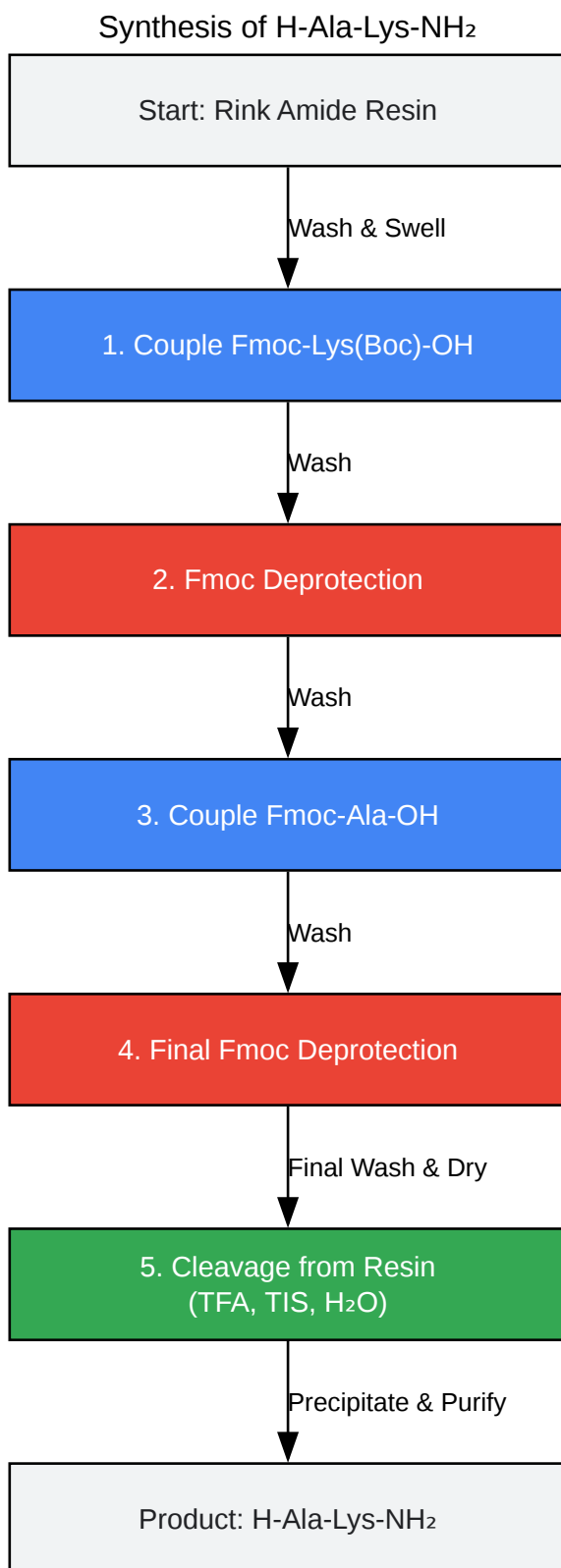
Amino Acid (eq.)	Coupling Reagent (eq.)	Base (eq.)	Method
4	HBTU (3.9), HOBt (4)	DIPEA (8)	HBTU/HOBt Activation[4]
5	HBTU (5), HOAt (5)	DIPEA (10)	HBTU/HOAt Activation[14]
2	HATU (2), HOAt (2)	DIPEA (8)	HATU/HOAt Activation[7]
2	DIC (2), Oxyma (2)	N/A	DIC/Oxyma Activation[4]

Table 2: Typical Reaction Conditions for Key SPPS Steps

Step	Reagent/Solution	Concentration	Time	Temperature
Fmoc Deprotection	Piperidine in DMF	20% (v/v)	2 x 10 min	Room Temp
Coupling	Fmoc-AA-OH & Activators	3-5 equivalents	1-4 hours	Room Temp
Cleavage & Deprotection	TFA / TIS / H ₂ O	95% / 2.5% / 2.5%	2-3 hours	Room Temp

Example Synthesis Workflow: H-Ala-Lys-NH₂

This diagram illustrates the specific sequence of steps required to synthesize the dipeptide Alanine-Lysine with a C-terminal amide (H-Ala-Lys-NH₂).



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Synthesis of H-Ala-Lys-NH₂.

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